molecular formula C16H25B B1273156 1-Bromo-10-phenyldecane CAS No. 85562-26-1

1-Bromo-10-phenyldecane

Cat. No. B1273156
CAS RN: 85562-26-1
M. Wt: 297.27 g/mol
InChI Key: DTPVJMBHPQHEHV-UHFFFAOYSA-N
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Patent
US08748739B2

Procedure details

To a 250 mL flask in ice-water bath was added 1,10-dibromodecane (46.0 g, 153 mmol) and anhydrous THF (100 ml) under nitrogen. Phenyl lithium (1.8 M in dibutyl ether, 28.5 mL, 51 mmol) was added dropwise. After addition was completed, the reaction mixture was stirred for 1 hour and warmed to room temperature. After 48 hours, it was quenched with H2O (200 mL), extracted with CH2Cl2 (200 mL×2) and dried. After concentration, the residue was distilled to give a colorless oil (9.35 g, yield 61.7%) at 130° C./0.07 mmHg. 1H NMR (CDCl3, 500 MHz) δ=7.27-7.32 (m, 2H), 7.20 (d, J=6.5 Hz, 3H), 3.43 (t, J=7.0 Hz, 2H), 2.62 (t, J=8.0 Hz, 2H), 1.84-1.96 (m, 2H), 1.60-1.68 (m, 2H), 1.41-1.52 (m, 2H), 1.24-1.41 (m, 10H).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
61.7%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][Br:12].[C:13]1([Li])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1COCC1>[Br:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
28.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
BrCCCCCCCCCCBr
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
After 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
it was quenched with H2O (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (200 mL×2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCCCCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: PERCENTYIELD 61.7%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.